molecular formula C10H12N2O2 B1414960 N-(cyclopropylmethyl)-2-nitroaniline CAS No. 1012884-23-9

N-(cyclopropylmethyl)-2-nitroaniline

Cat. No.: B1414960
CAS No.: 1012884-23-9
M. Wt: 192.21 g/mol
InChI Key: VEYAWAVWJKGGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-2-nitroaniline is a nitroaniline derivative characterized by a cyclopropylmethyl group attached to the amino nitrogen of a 2-nitroaniline backbone.

Properties

CAS No.

1012884-23-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-nitroaniline

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-4-2-1-3-9(10)11-7-8-5-6-8/h1-4,8,11H,5-7H2

InChI Key

VEYAWAVWJKGGMQ-UHFFFAOYSA-N

SMILES

C1CC1CNC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC1CNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the nitro group and nature of the N-substituent significantly impact physicochemical and biological properties:

Compound Molecular Formula Nitro Position N-Substituent Key Properties/Applications Reference
N-(cyclopropylmethyl)-2-nitroaniline ~C₁₀H₁₁N₂O₂ 2 Cyclopropylmethyl Steric strain, potential herbicidal activity (inferred)
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 3 Benzyl Versatile in synthetic chemistry; moderate toxicity
RK-BLAU (Cosmetic Dye) C₁₄H₂₁ClN₄O₅ 2 2,3-dihydroxypropyl, ethyl-(2-hydroxyethyl)amino Water-soluble (HCl salt); used in hair dyes
Trifluralin (Herbicide) C₁₃H₁₆F₃N₃O₄ 2,6 (dinitro) N,N-dipropyl High phytotoxicity; GR₅₀ ~0.05 ppm in weeds
N-Propyl-2-(trifluoromethyl)aniline C₁₀H₁₂F₃N N/A (CF₃ at 2) Propyl Strong electron-withdrawing CF₃ group; agrochemical use

Key Observations :

  • Nitro Position: Phytotoxicity in dinitroaniline herbicides (e.g., trifluralin) is maximized when nitro groups occupy positions 1 and 5 or 1 and 3 on the aromatic ring . For mono-nitro derivatives like this compound, the ortho-nitro group may enhance reactivity but reduce herbicidal potency compared to dinitro analogs.
  • N-Substituents: Cyclopropylmethyl: The strained cyclopropane ring may increase molecular rigidity and alter solubility compared to benzyl (N-benzyl-3-nitroaniline) or linear alkyl groups (trifluralin). Hydrophilic Groups: RK-BLAU’s dihydroxypropyl and hydroxyethylamino substituents enhance water solubility, making it suitable for cosmetic formulations .

Structural and Crystallographic Insights

  • Crystal Packing: Analogous compounds like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, with intermolecular hydrogen bonding influencing stability . This compound’s crystal structure may similarly depend on nitro-amino interactions.

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